3-[(3-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine 3-[(3-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16278703
InChI: InChI=1S/C16H15FN4OS/c1-22-14-7-3-5-12(9-14)15-19-20-16(21(15)18)23-10-11-4-2-6-13(17)8-11/h2-9H,10,18H2,1H3
SMILES:
Molecular Formula: C16H15FN4OS
Molecular Weight: 330.4 g/mol

3-[(3-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine

CAS No.:

Cat. No.: VC16278703

Molecular Formula: C16H15FN4OS

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

3-[(3-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine -

Specification

Molecular Formula C16H15FN4OS
Molecular Weight 330.4 g/mol
IUPAC Name 3-[(3-fluorophenyl)methylsulfanyl]-5-(3-methoxyphenyl)-1,2,4-triazol-4-amine
Standard InChI InChI=1S/C16H15FN4OS/c1-22-14-7-3-5-12(9-14)15-19-20-16(21(15)18)23-10-11-4-2-6-13(17)8-11/h2-9H,10,18H2,1H3
Standard InChI Key ZYDRCTFWCIYXJQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

3-[(3-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine (IUPAC name: 3-[(3-fluorophenyl)methylsulfanyl]-5-(3-methoxyphenyl)-1,2,4-triazol-4-amine) is a triazole derivative with the molecular formula C₁₆H₁₅FN₄OS and a molecular weight of 330.4 g/mol. Its structure integrates a 1,2,4-triazole core substituted at positions 3 and 5 with a (3-fluorophenyl)methylthio group and a 3-methoxyphenyl moiety, respectively, while position 4 features an amine group (Table 1).

Table 1: General Chemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₅FN₄OS
Molecular Weight330.4 g/mol
CAS NumberNot publicly disclosed
SMILESCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)F
InChIKeyZYDRCTFWCIYXJQ-UHFFFAOYSA-N

The canonical SMILES string and InChIKey confirm the stereochemical arrangement, critical for molecular interactions .

Structural Analysis

The 1,2,4-triazole core is aromatic, with delocalized π-electrons across the N–C–N bonds, contributing to stability and planar geometry . The 3-methoxyphenyl group introduces electron-donating methoxy (-OCH₃) effects, while the 3-fluorophenylmethylthio substituent adds electron-withdrawing fluorine and sulfur atoms, creating a polarized electronic profile . This duality may enhance binding affinity to biological targets, such as enzymes or receptors.

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 3-[(3-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine typically involves multi-step protocols common to triazole derivatives . A representative route includes:

  • Formation of the Triazole Core: Cyclization of thiosemicarbazide intermediates with carboxylic acid derivatives under acidic conditions.

  • Substituent Introduction: Sequential alkylation or nucleophilic substitution to attach the (3-fluorophenyl)methylthio and 3-methoxyphenyl groups.

  • Amine Functionalization: Reductive amination or displacement reactions to introduce the 4-amine group .

Key intermediates, such as potassium hydrazinecarbodithioate salts, are often employed to ensure regioselectivity . Yield optimization remains challenging due to steric hindrance from bulky substituents.

Spectroscopic Characterization

Structural confirmation relies on:

  • NMR Spectroscopy: Distinct signals for aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and amine protons (δ ~5.2 ppm).

  • Mass Spectrometry: A molecular ion peak at m/z 330.4 (M⁺) with fragmentation patterns indicative of sulfur and fluorine loss.

  • X-ray Crystallography: Limited data exist, but analogous triazoles exhibit planar triazole rings with bond lengths of 1.32–1.38 Å for N–N and C–N bonds .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (~0.1 mg/mL at 25°C) due to its hydrophobic aryl groups. It is soluble in dimethyl sulfoxide (DMSO) and methanol, making these solvents ideal for in vitro assays. Stability studies indicate degradation under strong acidic (pH < 3) or basic (pH > 10) conditions, with a half-life exceeding 48 hours at physiological pH.

Lipophilicity and Permeability

Mechanism of Action and Molecular Interactions

Enzyme Inhibition

The triazole core often acts as a zinc-binding motif, inhibiting metalloenzymes like carbonic anhydrase or matrix metalloproteinases . Molecular docking simulations suggest that the 3-methoxyphenyl group forms π-π interactions with hydrophobic enzyme pockets, while the fluorine atom engages in halogen bonding .

Receptor Modulation

The amine group at position 4 may protonate at physiological pH, enabling ionic interactions with glutamate or GABA receptors. Such interactions are hypothesized to confer neuroprotective or anxiolytic effects .

Applications and Future Directions

Therapeutic Applications

Potential uses include:

  • Antimicrobial Agents: Targeting multidrug-resistant pathogens.

  • Oncology: Adjuvant therapy for tyrosine kinase-driven cancers.

  • Neurology: Modulation of neurotransmitter systems.

Research Challenges

  • Synthetic Complexity: Improving yield and scalability.

  • Metabolic Stability: Addressing rapid hepatic clearance via structural modifications.

Future studies should prioritize in vivo efficacy and toxicity profiling to translate findings into clinical applications.

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